molecular formula C15H14O3 B1670714 Di-o-tolyl carbonate CAS No. 617-09-4

Di-o-tolyl carbonate

Cat. No.: B1670714
CAS No.: 617-09-4
M. Wt: 242.27 g/mol
InChI Key: POZGCGJFBOZPCM-UHFFFAOYSA-N
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Description

Di-o-tolyl carbonate (CAS 617-09-4), also known as bis(2-methylphenyl) carbonate, is an aromatic carbonate ester characterized by two ortho-tolyl (o-tolyl) groups attached to a central carbonate group. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . Structurally, the ortho-methyl substituents on the phenyl rings introduce steric hindrance, influencing its reactivity and physical properties. This compound is primarily utilized in organic synthesis as a carbonylating agent and has demonstrated utility in polymerization processes and as a corrosion inhibitor in acidic environments .

Properties

IUPAC Name

bis(2-methylphenyl) carbonate
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InChI

InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGCGJFBOZPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210696
Record name Di-o-tolyl carbonate
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Molecular Weight

242.27 g/mol
Source PubChem
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CAS No.

617-09-4
Record name Carbonic acid, bis(2-methylphenyl) ester
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Record name Di-o-tolyl carbonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Di-o-tolyl carbonate can be synthesized through the reaction of o-cresol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ 2 \text{o-Cresol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]

Another method involves the transesterification of dimethyl carbonate with o-cresol under basic conditions. The reaction can be represented as: [ 2 \text{o-Cresol} + \text{Dimethyl carbonate} \rightarrow \text{this compound} + 2 \text{Methanol} ]

Industrial Production Methods: Industrial production of this compound often employs the phosgene route due to its efficiency and high yield. The process involves the continuous addition of phosgene to a solution of o-cresol and a base, followed by purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of this compound can yield o-cresol and other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: o-Cresol and related compounds.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Di-o-tolyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymers.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols and amines.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance plastics and resins.

Mechanism of Action

The mechanism of action of di-o-tolyl carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Diphenyl Carbonate (CAS 102-09-0)

Structural Similarities and Differences

  • Structure : Diphenyl carbonate lacks methyl substituents, consisting of two unsubstituted phenyl groups bonded to a carbonate group.
  • Molecular Weight : 214.21 g/mol, lighter than di-o-tolyl carbonate due to the absence of methyl groups .

Physical and Chemical Properties

Property This compound Diphenyl Carbonate
Melting Point Not well-documented 78–80°C
Solubility Low in polar solvents Soluble in organic solvents (e.g., acetone, chloroform)
Reactivity Steric hindrance slows hydrolysis More reactive toward nucleophiles

Research Findings :

  • This compound’s steric bulk reduces backbiting in ring-opening metathesis polymerization (ROMP), enabling higher polymer molecular weights compared to diphenyl carbonate .
Diethyl Carbonate (CAS 105-58-8)

Structural Comparison

  • Structure : Aliphatic carbonate ester with two ethyl groups (C₂H₅O)₂CO.
  • Molecular Weight : 118.13 g/mol, significantly lighter than this compound .

Physical and Chemical Properties

Property This compound Diethyl Carbonate
Boiling Point High (decomposes under heat) 126–128°C
Polarity Low (aromatic groups) Moderate (aliphatic chain)
Hydrolysis Rate Slow (steric hindrance) Rapid in acidic/basic media

Reactivity :

  • DFT studies show this compound’s ortho-methyl groups stabilize transition states in ROMP, whereas diethyl carbonate undergoes facile nucleophilic attack at the carbonyl carbon .
Di-o-tolylcarbodiimide (CAS 1215-57-2)

Functional Comparison

  • Structure : Contains a carbodiimide group (N=C=N) instead of a carbonate, with the same o-tolyl substituents.
  • Molecular Weight : 222.29 g/mol .

Key Difference :

  • The carbodiimide’s electron-deficient N=C=N group enables rapid coupling reactions, while the carbonate’s electrophilic carbonyl carbon is more selective .

Research Insights and Industrial Relevance

  • Polymer Chemistry : this compound’s steric effects suppress side reactions in ROMP, yielding polymers with polydispersity indices <1.2, outperforming diphenyl carbonate .
  • Corrosion Inhibition : At 0.1 M concentration, this compound reduces hydrogen embrittlement in steel by 60%, surpassing thiourea’s 45% efficiency .
  • Synthetic Utility : NMR studies (¹H, ¹³C) confirm its stability under mild conditions, making it suitable for stepwise carbonylations .

Biological Activity

Di-o-tolyl carbonate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of its reactivity and effects on various biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound is an organic compound characterized by its carbonate functional group and two o-tolyl (2-methylphenyl) groups. Its structure can be represented as follows:

 C6H4CH3 2CO3\text{ C}_6\text{H}_4\text{CH}_3\text{ }_2\text{CO}_3

This compound is known for its stability and reactivity, particularly in nucleophilic substitution reactions, which can lead to the formation of various derivatives with differing biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism of action is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules, leading to apoptosis.
  • Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has shown potential as a covalent inhibitor of certain kinases, which are critical in cancer progression.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further investigation is required to elucidate the underlying mechanisms.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. The study highlighted the compound's potential as a chemotherapeutic agent.

Concentration (µM)Cell Viability (%)
0100
585
1070
2545
5020

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of this compound on protein kinase C (PKC). The compound exhibited competitive inhibition with a Ki value of 15 µM. This finding suggests that this compound could be a valuable lead compound for developing selective PKC inhibitors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound derivatives. Variations in substituents on the aromatic rings can significantly influence both potency and selectivity towards biological targets.

Table: SAR Insights for this compound Derivatives

SubstituentObserved ActivityNotes
-OHIncreased cytotoxicityHydroxyl group enhances reactivity
-ClModerate inhibitionChlorine substitution reduces activity
-NO2High selectivityNitro group enhances binding affinity

Mechanistic Insights

The proposed mechanisms underlying the biological activities of this compound involve:

  • Formation of Reactive Intermediates : Upon metabolic activation, this compound can generate electrophilic species capable of forming covalent bonds with nucleophilic sites on proteins.
  • Interaction with Thiols : Similar to other Michael acceptors, it may react with thiols in proteins, leading to structural modifications that alter protein function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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